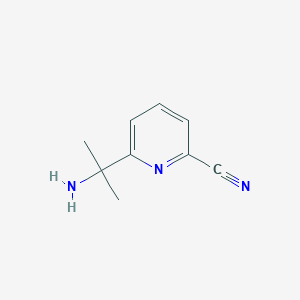
6-(2-Aminopropan-2-yl)picolinonitrile
Übersicht
Beschreibung
6-(2-Aminopropan-2-yl)picolinonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(2-Aminopropan-2-yl)picolinonitrile, also known as 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile, is a chemical compound that has gained attention for its diverse biological activities and potential therapeutic applications. Its unique structure features a picolinonitrile core with an aminopropyl substitution, which contributes to its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets and pathways. The aminopropyl group facilitates binding to certain receptors or enzymes, modulating their activity and leading to various biological effects. This compound has been investigated for its potential roles in:
- Enzyme modulation : Interacting with enzymes involved in metabolic pathways.
- Receptor binding : Affecting neurotransmitter receptors which may influence neurological functions.
- Cell signaling : Modulating pathways that regulate cell growth and apoptosis.
Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated significant growth inhibition in breast cancer cells, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, administration of this compound significantly reduced cell death and increased the expression of antioxidant enzymes, suggesting a protective role against neurotoxicity.
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 30 |
| Oxidative Stress | 10 |
| Compound Treatment | 50 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 6-(Aminomethyl)pyridine | Moderate | No | No |
| Picolinonitrile | Low | No | Moderate |
Eigenschaften
IUPAC Name |
6-(2-aminopropan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,11)8-5-3-4-7(6-10)12-8/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANLAQECUGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













